molecular formula C12H10BrNO B13920119 3-Bromo-5-(o-tolyloxy)pyridine

3-Bromo-5-(o-tolyloxy)pyridine

Cat. No.: B13920119
M. Wt: 264.12 g/mol
InChI Key: HTSDPKXNEFWJPP-UHFFFAOYSA-N
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Description

3-bromo-5-(2-methylphenoxy)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the third position and a 2-methylphenoxy group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(2-methylphenoxy)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses 3-bromopyridine and 2-methylphenylboronic acid as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under reflux conditions to facilitate the coupling process.

Industrial Production Methods

For industrial-scale production, the synthetic route may be optimized to improve yield and reduce costs. One such method involves the bromination of pyridine derivatives using hydrobromic acid and hydrogen peroxide, followed by purification steps to isolate the desired product . This method is advantageous due to its simplicity and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(2-methylphenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various substituted pyridines .

Mechanism of Action

The mechanism of action of 3-bromo-5-(2-methylphenoxy)pyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit specific kinases by binding to their active sites, thereby blocking their activity . This inhibition can modulate various cellular pathways, making it a valuable tool in the study of signal transduction and disease mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-(2-methylphenoxy)pyridine is unique due to the presence of the 2-methylphenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in the study of specific biological interactions.

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

3-bromo-5-(2-methylphenoxy)pyridine

InChI

InChI=1S/C12H10BrNO/c1-9-4-2-3-5-12(9)15-11-6-10(13)7-14-8-11/h2-8H,1H3

InChI Key

HTSDPKXNEFWJPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=CN=C2)Br

Origin of Product

United States

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